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Compound of Interest

Compound Name: 6-(tert-butyl)pyridazin-3(2H)-one

Cat. No.: B136486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the synthesis of 6-(tert-butyl)pyridazin-3(2H)-
one, a valuable heterocyclic scaffold in medicinal chemistry. The synthesis is presented as a

two-step process: the preparation of the key intermediate, 4,4-dimethyl-3-oxopentanoic acid

(pivaloylacetic acid), followed by its cyclization with hydrazine hydrate to yield the target

compound.

I. Synthesis Overview
The overall synthetic pathway is illustrated below. The first step involves the synthesis of ethyl

pivaloylacetate from pinacolone and diethyl carbonate. This is followed by the hydrolysis of the

ester to the corresponding carboxylic acid, 4,4-dimethyl-3-oxopentanoic acid. The final step is

the condensation of this γ-keto acid with hydrazine hydrate to form the 6-(tert-butyl)pyridazin-
3(2H)-one ring.
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Figure 1: Overall synthetic workflow for 6-(tert-butyl)pyridazin-3(2H)-one.

II. Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,4-dimethyl-3-
oxopentanoate (Ethyl Pivaloylacetate)
This protocol is adapted from the synthesis of ethyl pivaloylacetate using pinacolone and

diethyl carbonate.[1]

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Pinacolone 100.16 50.0 g 0.499

Diethyl carbonate 118.13 250 mL -

Sodium hydride (60%

in mineral oil)
24.00 22.0 g 0.550

Hexamethylphosphora

mide (HMPA)
179.20 50 mL -

Diethyl ether 74.12 As needed -

1 M Hydrochloric acid 36.46 As needed -

Saturated sodium

bicarbonate solution
- As needed -

Brine - As needed -

Anhydrous

magnesium sulfate
120.37 As needed -

Procedure:

To a dry three-necked round-bottom flask equipped with a mechanical stirrer, a dropping

funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (22.0 g,

0.550 mol) and diethyl carbonate (250 mL).

Add hexamethylphosphoramide (50 mL).

Heat the suspension to 45-50 °C.

Slowly add pinacolone (50.0 g, 0.499 mol) dropwise via the dropping funnel over a period of

1 hour, maintaining the temperature between 45-50 °C.

After the addition is complete, continue stirring the reaction mixture at 50 °C for an additional

2 hours.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b136486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the reaction mixture to room temperature and cautiously pour it into a beaker containing

crushed ice and 1 M hydrochloric acid until the pH is acidic.

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 150 mL).

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100

mL) and brine (1 x 100 mL).

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by vacuum distillation to afford ethyl 4,4-dimethyl-3-oxopentanoate.

Expected Yield: Approximately 91%.[1]

Product Boiling Point

Ethyl 4,4-dimethyl-3-oxopentanoate 88-90 °C at 10 mmHg

Protocol 2: Synthesis of 4,4-Dimethyl-3-oxopentanoic
Acid (Pivaloylacetic Acid)
This protocol describes the basic hydrolysis of ethyl pivaloylacetate.

Materials:
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Reagent
Molar Mass ( g/mol
)

Quantity Moles

Ethyl 4,4-dimethyl-3-

oxopentanoate
172.22 10.0 g 0.058

Sodium hydroxide 40.00 3.5 g 0.088

Water 18.02 50 mL -

Ethanol 46.07 25 mL -

Concentrated

Hydrochloric Acid
36.46 As needed -

Diethyl ether 74.12 As needed -

Brine - As needed -

Anhydrous sodium

sulfate
142.04 As needed -

Procedure:

In a round-bottom flask, dissolve ethyl 4,4-dimethyl-3-oxopentanoate (10.0 g, 0.058 mol) in a

mixture of ethanol (25 mL) and water (50 mL).

Add sodium hydroxide (3.5 g, 0.088 mol) to the solution.

Heat the mixture to reflux and stir for 4 hours.

Cool the reaction mixture to room temperature and remove the ethanol under reduced

pressure.

Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 with concentrated

hydrochloric acid.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic extracts and wash with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure to yield 4,4-dimethyl-3-oxopentanoic acid as a solid. The product can be further

purified by recrystallization if necessary.

Quantitative Data Summary:

Compound Molecular Formula Molar Mass ( g/mol )

4,4-Dimethyl-3-oxopentanoic

Acid
C7H12O3 144.17

Protocol 3: Synthesis of 6-(tert-butyl)pyridazin-3(2H)-one
This is a general procedure for the cyclization of a γ-keto acid with hydrazine hydrate, adapted

for the synthesis of the target molecule.[2]

Materials:

Reagent
Molar Mass ( g/mol
)

Quantity Moles

4,4-Dimethyl-3-

oxopentanoic Acid
144.17 5.0 g 0.035

Hydrazine hydrate

(80%)
50.06 2.2 mL 0.035

Ethanol 46.07 50 mL -

Acetic Acid (glacial) 60.05 1 mL -

Procedure:

In a round-bottom flask, dissolve 4,4-dimethyl-3-oxopentanoic acid (5.0 g, 0.035 mol) in

ethanol (50 mL).

Add hydrazine hydrate (2.2 mL, 0.035 mol) and a catalytic amount of glacial acetic acid (1

mL).
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Heat the reaction mixture to reflux and stir for 6 hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Remove the solvent under reduced pressure.

Add water to the residue and extract the product with a suitable organic solvent such as ethyl

acetate or dichloromethane (3 x 50 mL).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel or by recrystallization from

a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain 6-(tert-
butyl)pyridazin-3(2H)-one.

Final Product Data:

Compound Molecular Formula Molar Mass ( g/mol )

6-(tert-butyl)pyridazin-3(2H)-

one
C8H12N2O 152.19

III. Logical Relationship Diagram
The following diagram illustrates the logical progression from starting materials to the final

product, highlighting the key transformations.
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Figure 2: Logical progression of the synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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